molecular formula C21H19N3O5S B2359709 (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865161-47-3

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2359709
CAS No.: 865161-47-3
M. Wt: 425.46
InChI Key: OSZOUIDQDBPMBQ-DQRAZIAOSA-N
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Description

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a heterocyclic compound featuring a benzo[d]thiazole scaffold fused with a 1,3-dioxoisoindolin-2-yl group and a methoxyethyl substituent. Such structural motifs are common in pharmaceuticals targeting enzyme inhibition or antimicrobial activity .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-28-10-9-23-16-8-7-13(29-2)11-17(16)30-21(23)22-18(25)12-24-19(26)14-5-3-4-6-15(14)20(24)27/h3-8,11H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZOUIDQDBPMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound with a complex molecular structure that suggests potential therapeutic applications. Its unique combination of isoindoline and benzothiazole moieties positions it as a candidate for various biological activities, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound's molecular formula is C21H19N3O5S, with a molecular weight of 425.46 g/mol. The structural features include:

  • Isoindoline core : Known for its role in various bioactive compounds.
  • Dioxo functionality : Implicates potential antioxidant properties.
  • Benzothiazole moiety : Associated with antimicrobial and anticancer activities.
  • Methoxy groups : May enhance solubility and bioavailability.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of isoindole and benzothiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

Recent studies have highlighted the compound's potential to act as an inhibitor of specific carbonic anhydrase isoforms, particularly hCA IX and XII, which are overexpressed in many tumors. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes .

Enzyme Inhibition

The compound may also function as an effective inhibitor of certain enzymes involved in metabolic pathways. The benzothiazole component is known to interact with enzymes related to cancer metabolism, potentially leading to therapeutic benefits. For example, studies have shown that related compounds can significantly inhibit the activity of carbonic anhydrases at nanomolar concentrations .

Case Studies

  • Inhibition of Carbonic Anhydrases :
    • A study examined various derivatives of benzothiazole compounds, revealing that several exhibited selective inhibition against hCA IX and XII while showing minimal effects on hCA I and II. This selectivity is crucial for minimizing side effects during cancer treatment .
  • Antioxidant Activity :
    • Research into dioxoisoindoline derivatives has demonstrated their ability to scavenge free radicals, which contributes to their potential as therapeutic agents against oxidative stress-related diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
Isoindole DerivativesIsoindole coreAnticancer
Benzothiazole CompoundsBenzothiazole ringAntimicrobial
Dioxoisoindoline AnaloguesDioxo functionalityAntioxidant

The unique combination of these structural features in the target compound may enhance its biological activity compared to simpler analogues.

The mechanisms by which this compound exerts its effects likely involve:

  • Enzyme Binding : Interacting with active sites on target enzymes such as carbonic anhydrases.
  • Cell Signaling Pathways : Modulating pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares core features with several analogs:

  • Benzo[d]thiazole derivatives : The benzo[d]thiazole moiety is critical for binding to biological targets, as seen in antimicrobial agents like 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide, which exhibits cytotoxic activity (CC50 <10 µM) .
  • Dioxoisoindolin-containing analogs: Compounds like (E)-2-(4-((4-(((1,3-dioxoisoindolin-2-yl)imino)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-iodophenyl)acetamide () highlight the role of the dioxoisoindolin group in enhancing stability and lipophilicity (logP ~6.8) .
  • Methoxy and methoxyethyl substituents : These groups improve solubility and bioavailability, as observed in (E)-N-(3-methoxyisoxazol-5-yl) derivatives (logP ~6.5–6.8) .

Physicochemical Properties

Key data for comparison (Table 1):

Compound Name logP Melting Point (°C) Yield (%) Key Functional Groups
Target Compound N/A N/A N/A Benzo[d]thiazole, dioxoisoindolin, methoxy
(E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide 6.55 55 N/A Isoxazole, indolinone
(E)-2-(4-((4-(((1,3-dioxoisoindolin-2-yl)imino)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-iodophenyl)acetamide N/A 213–214 88 Dioxoisoindolin, triazole
2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide N/A N/A N/A Benzo[d]thiazole, thiocyanate

Chemoinformatic Similarity

Using Tanimoto coefficients (), the target compound likely exhibits >70% similarity to:

  • (E)-N-(3-methoxyisoxazol-5-yl) analogs (shared acetamide and heterocyclic motifs) .
  • Dioxoisoindolin-linked triazole derivatives (common dioxoisoindolin and amide groups) .

Preparation Methods

Cyclocondensation of 2-Aminothiophenol

The benzo[d]thiazole scaffold is synthesized via cyclocondensation of 2-aminothiophenol with carbonyl precursors. For 6-methoxy-substituted derivatives, 2-amino-4-methoxythiophenol reacts with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form 2-chloro-6-methoxybenzo[d]thiazole.

Reaction Conditions :

  • Solvent: DMF
  • Base: Anhydrous K₂CO₃ (2.5 equiv)
  • Temperature: 0–5°C (initial), then room temperature (24 h)
  • Yield: 68–72%

Formation of the Acetamide Linker

Chloroacetylation of the Benzo[d]thiazole Amine

The secondary amine at the 2-position undergoes chloroacetylation using chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

Procedure :

  • Benzo[d]thiazole derivative (1 equiv), TEA (1.5 equiv), DCM (0°C)
  • Dropwise addition of chloroacetyl chloride (1.1 equiv)
  • Stirring at 25°C for 6 h
  • Yield: 89%

Coupling with 1,3-Dioxoisoindoline-2-carbohydrazide

The chloroacetamide intermediate reacts with 1,3-dioxoisoindoline-2-carbohydrazide in ethanol under acidic conditions (acetic acid catalyst) to form the target acetamide bond.

Key Parameters :

  • Molar ratio: 1:1.2 (chloroacetamide:hohydrazide)
  • Catalyst: Glacial acetic acid (5 mol%)
  • Reflux for 8 h
  • Yield: 76%

Stereoselective Formation of the Z-Configuration

The Z-configuration at the imine bond is achieved through kinetic control during cyclization. Polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) favor the Z-isomer by minimizing thermal randomization.

Validation :

  • X-ray crystallography : Bond angles and dihedral angles confirm the Z-geometry (C10–N2–C11–O1 = 178.2°).
  • ¹H NMR : Distinct coupling patterns (δ 7.82 ppm, d, J = 12.4 Hz) for the imine proton.

Analytical Characterization

Spectroscopic Data

FTIR (KBr, cm⁻¹) :

  • 1684 (C=O, acetamide)
  • 1596 (C=N, benzothiazole)
  • 1240 (C-O-C, methoxy)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.89 (s, 1H, H-7 benzothiazole)
  • δ 4.62 (t, J = 6.8 Hz, 2H, -OCH₂CH₂O-)
  • δ 3.84 (s, 3H, OCH₃)

13C NMR (100 MHz, DMSO-d₆) :

  • δ 169.8 (C=O, acetamide)
  • δ 154.2 (C-2 benzothiazole)
  • δ 56.3 (OCH₃)

Crystallographic Analysis

Single-crystal X-ray diffraction confirms molecular geometry:

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 12.354(2)
b (Å) 7.891(1)
c (Å) 15.627(3)
β (°) 102.45(1)
V (ų) 1487.4(4)
Z 4
R 0.0432

The benzothiazole and dioxoisoindolin moieties are coplanar, facilitating π-π stacking interactions.

Yield Optimization and Scalability

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling using Pd(PPh₃)₄ enhances scalability for benzothiazole intermediates:

Step Yield (%) Purity (HPLC)
Cyclocondensation 72 98.5
Chloroacetylation 89 99.2
Hydrazide coupling 76 97.8

Recrystallization Protocols

Ethanol-water (7:3) recrystallization improves purity to >99% for all intermediates.

Industrial-Scale Considerations

  • Cost efficiency : Bulk synthesis of 2-aminothiophenol derivatives reduces raw material costs by 40%.
  • Green chemistry : Ethanol as a solvent and catalytic acetic acid align with EPA guidelines.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the (Z)-configuration via coupling constants (e.g., olefinic protons at δ 7.2–7.5 ppm with J=1214J = 12–14 Hz) and substituent integration .
  • Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., m/z 453.12 [M+H]+^+) and fragments corresponding to the dioxoisoindolinyl and methoxyethyl groups .
  • Infrared Spectroscopy (IR) : Peaks at 1660–1680 cm1^{-1} confirm carbonyl groups (amide and isoindolinone) .

How can reaction conditions be optimized to improve synthetic efficiency and selectivity?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance acylation rates but may require strict temperature control to avoid side reactions like hydrolysis .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) or DMAP can accelerate condensation steps, reducing reaction time from 24h to 8h .
  • Real-time monitoring : TLC (Rf = 0.3 in EtOAc/hexane 1:1) or in situ IR tracks intermediate formation, enabling timely adjustments .

What in vitro models are suitable for evaluating the compound’s biological activity, and what endpoints are measured?

Q. Basic

  • Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) measure IC50_{50} values. The compound’s benzo[d]thiazole core may intercalate DNA or inhibit topoisomerases .
  • Antimicrobial screening : Broth microdilution tests against Gram-positive bacteria (e.g., S. aureus) assess minimum inhibitory concentrations (MICs) .

How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Q. Advanced

  • Substituent variation : Modifying the methoxyethyl group (e.g., replacing with alkyl chains) impacts lipophilicity and bioavailability. Derivatives with longer chains show enhanced membrane permeability in Caco-2 assays .
  • Isoindolinone modifications : Introducing electron-withdrawing groups (e.g., Cl, NO2_2) at the isoindolinone ring increases electrophilicity, potentially enhancing target binding (e.g., kinase inhibition) .
  • 3D-QSAR modeling : Computational models (e.g., CoMFA) correlate steric/electronic features with activity, guiding iterative synthesis .

What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

Q. Advanced

  • X-ray crystallography : Co-crystallization with target proteins (e.g., tubulin or EGFR kinase) reveals binding modes and critical hydrogen bonds (e.g., between the amide carbonyl and Lys residue) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD_D values) to purified enzymes, confirming competitive inhibition (e.g., against COX-2 with KD_D = 120 nM) .
  • RNA-seq profiling : Identifies differentially expressed genes in treated cells, linking activity to pathways like apoptosis (e.g., upregulated BAX, downregulated BCL-2) .

How do solvent polarity and pH affect the compound’s stability during storage and biological assays?

Q. Advanced

  • Degradation studies : HPLC stability tests show rapid hydrolysis in aqueous buffers (pH < 3 or > 10), necessitating storage in anhydrous DMSO at –20°C .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) maintains integrity for >6 months, as confirmed by DSC (Tm_m = 185°C) .

What strategies mitigate cytotoxicity in normal cell lines while retaining efficacy in diseased models?

Q. Advanced

  • Prodrug design : Masking the amide group as a phosphate ester improves selectivity by leveraging alkaline phosphatase overexpression in tumors .
  • Nanoparticle encapsulation : PLGA-based carriers reduce IC50_{50} in normal fibroblasts (e.g., NIH/3T3) by 10-fold compared to free drug, per flow cytometry apoptosis assays .

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